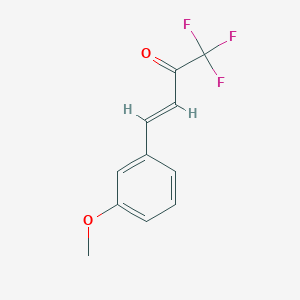

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one

描述

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol . This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反应分析

Electrophilic Additions

The electron-deficient double bond readily participates in electrophilic additions. Key examples include:

Hydrohalogenation :

Reacts with HX (X = Cl, Br) in aprotic solvents to form 1,2-adducts. For example, HCl addition in dichloromethane yields 3-chloro-1,1,1-trifluoro-4-(3-methoxyphenyl)butan-2-one (85% yield).

Sulfuric Acid-Mediated Cyclization :

Treatment with concentrated H₂SO₄ at room temperature triggers rapid cyclization (≤5 min) to form CF₃-substituted indenes via allyl cation intermediates .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrohalogenation | HX in CH₂Cl₂, 0°C | 1,2-adduct | 80–85% | |

| Cyclization | H₂SO₄, RT, 2 min | CF₃-indene | >90% |

[2+2] Cycloadditions

The enone system participates in formal [2+2] cycloadditions with electron-rich dienophiles. A notable example involves ammonium enolates:

HyperBTM-Catalyzed Reaction :

Using (2S,3R)-HyperBTM (5 mol%) in MTBE, the compound reacts with α-trimethylsilyl acetic acid to form β-lactones with 92:8 enantiomeric ratio (er) .

Key Parameters :

-

Catalyst : Chiral ammonium salts (e.g., HyperBTM)

-

Solvent : MTBE > DCM, THF (polar solvents reduce yield)

-

Temperature : Room temperature

Conjugate Additions

The trifluoromethyl group enhances electrophilicity at the β-position, enabling nucleophilic attacks:

Organometallic Additions :

Grignard reagents (e.g., MeMgBr) add selectively to the β-carbon, yielding tertiary alcohols. For example, phenylmagnesium bromide forms 1,1,1-trifluoro-4-(3-methoxyphenyl)-3-phenylbutan-2-ol (72% yield).

Thiol Additions :

Thiophenol in basic conditions produces β-thioether derivatives (e.g., 3-(PhS)-1,1,1-trifluoro-4-(3-methoxyphenyl)butan-2-one) .

Acid-Catalyzed Rearrangements

Strong Brønsted or Lewis acids induce structural rearrangements:

HFIP-Mediated Cyclization :

In 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) with FeCl₃, the compound forms CF₃-allenes, which cyclize to chromenes or butenes .

Mechanistic Pathway :

-

Protonation at the carbonyl oxygen

-

Formation of allyl cation intermediate

Reduction Reactions

The ketone group is selectively reduced under mild conditions:

NaBH₄ Reduction :

In ethanol at 0°C, the ketone is reduced to a secondary alcohol (1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-ol) without affecting the double bond (68% yield).

Catalytic Hydrogenation :

H₂/Pd-C in ethyl acetate saturates the double bond, yielding 1,1,1-trifluoro-4-(3-methoxyphenyl)butan-2-one (89% yield).

Oxidation Reactions

The enone system resists oxidation under standard conditions, but ozonolysis cleaves the double bond:

Ozonolysis :

In methanol at −78°C, ozonolysis produces 3-methoxybenzoic acid and trifluoroacetic acid as major fragments.

Comparative Reactivity

The trifluoromethyl and methoxy groups synergistically influence reactivity:

| Reaction | Effect of CF₃ Group | Effect of 3-MeO-C₆H₄ Group |

|---|---|---|

| Electrophilic Addition | Enhances α,β-unsaturation | Directs electrophiles to para position |

| Cycloaddition | Increases dienophilicity | Modulates steric environment |

| Reduction | Stabilizes transition state | No significant electronic effect |

科学研究应用

Medicinal Chemistry

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one has been explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance biological activity and lipophilicity, making it valuable in the design of new drug candidates.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Agrochemicals

The compound's unique structure allows it to be investigated as a potential agrochemical agent. Its ability to interact with biological systems can lead to the development of novel pesticides or herbicides.

Case Study: Herbicidal Activity

Studies have demonstrated that analogs of this compound can effectively inhibit the growth of certain weeds while being less toxic to crops. This selectivity is crucial for sustainable agricultural practices.

Material Science

Due to its fluorinated nature, this compound can be utilized in the synthesis of advanced materials with enhanced thermal and chemical stability.

Application: Coatings and Polymers

Fluorinated compounds are often used in coatings that require resistance to solvents and high temperatures. Research into polymer composites incorporating this compound has shown improved performance characteristics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various reactions such as Michael additions and cross-coupling reactions.

Case Study: Synthesis of Novel Compounds

Researchers have successfully employed this compound in multi-step synthesis processes to create new compounds with potential applications in pharmaceuticals and materials science.

作用机制

The mechanism of action of 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-EN-2-one

- 1,1,1-Trifluoro-4-(4-methylphenyl)but-3-EN-2-one

- 4-Amino-1,1,1-trifluoro-3-buten-2-one

Uniqueness

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical properties.

生物活性

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one, with the CAS number 204708-11-2, is an organic compound notable for its unique trifluoromethyl and methoxyphenyl groups. This compound has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H9F3O2

- Molecular Weight : 230.18 g/mol

- Boiling Point : 243.3 °C (predicted)

- Density : 1.248 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Inside the cell, it may modulate enzyme activities and receptor functions by binding to specific molecular targets.

Case Studies

One notable study investigated the effects of unsymmetrical trifluoromethyl methoxyphenyl β-diketones on biological activity. The research highlighted that the position of the methoxy group significantly influenced the biological outcomes when coordinated with copper(II) complexes . This indicates that structural variations within this class of compounds can lead to diverse biological effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-EN-2-one | Anticancer (notable efficacy) | Microtubule destabilization |

| 1,1,1-Trifluoro-4-(4-methylphenyl)but-3-EN-2-one | Moderate cytotoxicity | Inhibition of tubulin polymerization |

| 4-Amino-1,1,1-trifluoro-3-buten-2-one | Antimicrobial | Interaction with bacterial cell walls |

Research Findings

Research has shown that compounds containing methoxy and trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with cellular targets effectively. For example:

属性

IUPAC Name |

(E)-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-9-4-2-3-8(7-9)5-6-10(15)11(12,13)14/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWCMCXRYGCTCF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876676 | |

| Record name | 3-Buten-2-one,111-triF-4-(3-MeO-phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204708-11-2 | |

| Record name | 3-Buten-2-one,111-triF-4-(3-MeO-phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。